molecular formula C20H12BrN3O4 B11548741 2-(1,3-benzoxazol-2-yl)-5-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}phenol

2-(1,3-benzoxazol-2-yl)-5-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}phenol

Cat. No.: B11548741
M. Wt: 438.2 g/mol
InChI Key: WUHOKOWAIKEHOY-UHFFFAOYSA-N
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Description

2-(1,3-Benzoxazol-2-yl)-5-[(E)-[(4-bromo-3-nitrophenyl)methylidene]amino]phenol is a complex organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a bromine atom and a nitro group on the phenyl ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzoxazol-2-yl)-5-[(E)-[(4-bromo-3-nitrophenyl)methylidene]amino]phenol typically involves the following steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of 2-aminophenol with an appropriate aldehyde or ketone. This reaction is often catalyzed by acids such as sulfuric acid or by using metal catalysts like copper(I) iodide.

    Introduction of Substituents: The bromine and nitro groups can be introduced through electrophilic aromatic substitution reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide, while nitration can be carried out using a mixture of nitric acid and sulfuric acid.

    Condensation Reaction: The final step involves the condensation of the benzoxazole derivative with 4-bromo-3-nitrobenzaldehyde to form the desired compound. This reaction can be facilitated by using a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzoxazol-2-yl)-5-[(E)-[(4-bromo-3-nitrophenyl)methylidene]amino]phenol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the nitro group to an amino group.

    Substitution: The bromine atom can be substituted by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium methoxide, potassium thiolate

Major Products Formed

    Oxidation: Corresponding oxides

    Reduction: Amino derivatives

    Substitution: Substituted benzoxazole derivatives

Scientific Research Applications

2-(1,3-Benzoxazol-2-yl)-5-[(E)-[(4-bromo-3-nitrophenyl)methylidene]amino]phenol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its potential binding affinity to biological targets.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-yl)-5-[(E)-[(4-bromo-3-nitrophenyl)methylidene]amino]phenol involves its interaction with molecular targets such as enzymes or receptors. The presence of the bromine and nitro groups can enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved can vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzoxazol-2-yl)phenol
  • 2-(1,3-Benzoxazol-2-yl)-5-nitrophenol
  • 2-(1,3-Benzoxazol-2-yl)-5-bromophenol

Uniqueness

2-(1,3-Benzoxazol-2-yl)-5-[(E)-[(4-bromo-3-nitrophenyl)methylidene]amino]phenol is unique due to the presence of both bromine and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications and distinguishes it from other similar benzoxazole derivatives.

Properties

Molecular Formula

C20H12BrN3O4

Molecular Weight

438.2 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-yl)-5-[(4-bromo-3-nitrophenyl)methylideneamino]phenol

InChI

InChI=1S/C20H12BrN3O4/c21-15-8-5-12(9-17(15)24(26)27)11-22-13-6-7-14(18(25)10-13)20-23-16-3-1-2-4-19(16)28-20/h1-11,25H

InChI Key

WUHOKOWAIKEHOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=C(C=C(C=C3)N=CC4=CC(=C(C=C4)Br)[N+](=O)[O-])O

Origin of Product

United States

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